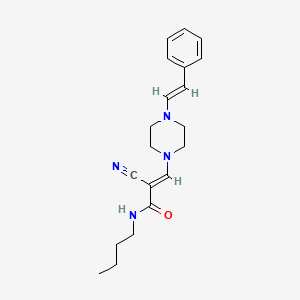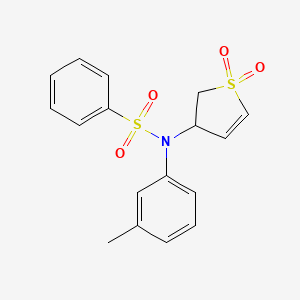
N-(3,4-difluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H15F2N3O2 and its molecular weight is 391.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
A key area of application for N-(3,4-difluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide derivatives involves anticancer research. For example, derivatives such as thiazole and thiadiazole compounds have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, including cervical, breast, and colorectal cancers. These compounds induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in cancer treatment (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Molecular Interaction Studies
Research on this compound derivatives also extends to molecular interaction studies. For instance, studies involving hydrogen, stacking, and halogen bonding in related acetamide compounds have provided insights into the noncovalent interactions that stabilize crystal packing. This research helps in understanding the structural characteristics and stability of these compounds, which are crucial for their potential applications in medicinal chemistry and material science (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).
Synthesis of Novel Compounds
The synthesis of novel compounds using this compound as a precursor or derivative is another significant area of application. Research has led to the development of new classes of compounds with potential biological activities. For example, derivatives have been synthesized that show potent inhibitory activity against HIV, highlighting the role of these compounds in developing new antiviral agents (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Colorimetric Sensing and Luminescent Properties
This compound derivatives have also been explored for their colorimetric sensing capabilities and luminescent properties. Certain derivatives exhibit significant changes in color in response to specific stimuli, such as fluoride anions, making them valuable for sensing applications. The understanding of their colorimetric sensing behavior contributes to the development of novel sensory materials (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-18-8-7-17(12-19(18)24)25-21(28)13-27-22(29)10-9-20(26-27)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHKYELVGZRNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)
![(1R,2R,4'S,5R,6R,10S,11S,14S)-11-(Furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,10-dimethyl-4'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione](/img/structure/B2837445.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2837448.png)

![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B2837451.png)
![5-Bromo-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2837452.png)
![N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2837454.png)

![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)
![2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2837459.png)
